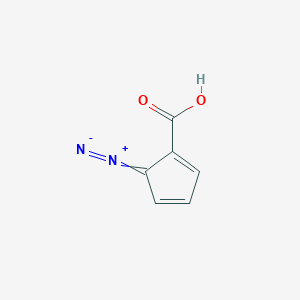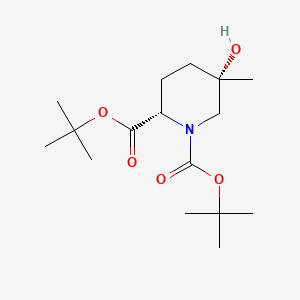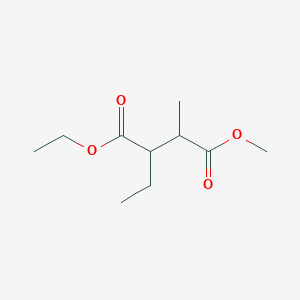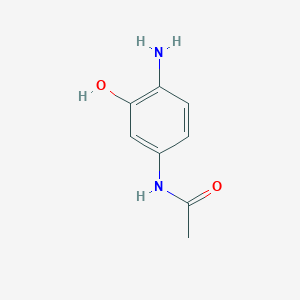![molecular formula C17H14Cl3NO4 B14009236 2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate CAS No. 7536-54-1](/img/structure/B14009236.png)
2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is an organic compound that belongs to the class of phenylmethoxycarbonylaminopropanoates. This compound is characterized by the presence of a trichlorophenyl group and a phenylmethoxycarbonylamino group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate typically involves the reaction of 2,4,5-trichlorophenol with 2-phenylmethoxycarbonylaminopropanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenylmethoxycarbonylaminopropanoates.
Applications De Recherche Scientifique
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of (2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
Fenoprop: A phenoxy herbicide similar in structure and function.
Uniqueness
(2,4,5-Trichlorophenyl) 2-phenylmethoxycarbonylaminopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
7536-54-1 |
|---|---|
Formule moléculaire |
C17H14Cl3NO4 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10(21-17(23)24-9-11-5-3-2-4-6-11)16(22)25-15-8-13(19)12(18)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,23) |
Clé InChI |
ZNVWBEIILSUHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


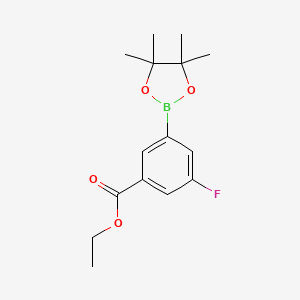
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
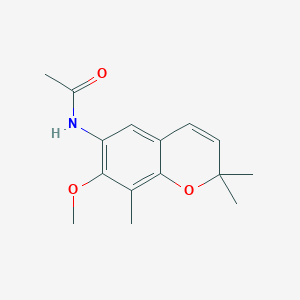
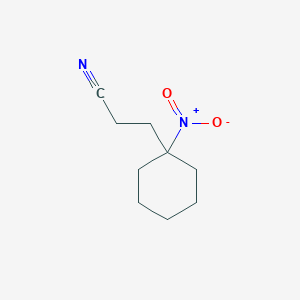
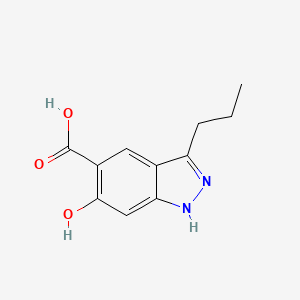
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
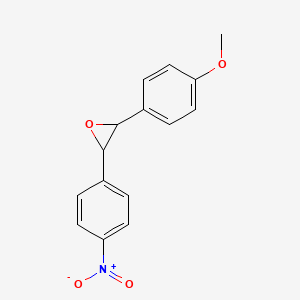
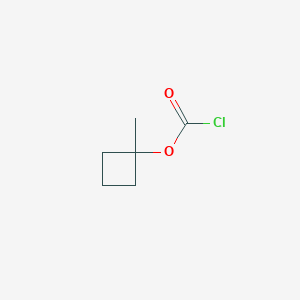
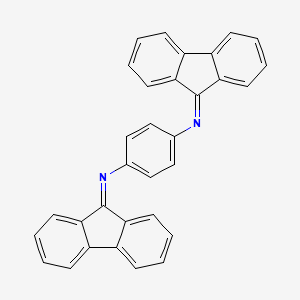
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
